N-[2-(1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a pyridin-3-yl substituent at the pyrazole C3 position and a 2-(1H-indol-3-yl)ethyl group at the carboxamide nitrogen. This structure combines heterocyclic motifs (indole and pyridine) known for diverse bioactivity, including antimicrobial, antiparasitic, and CNS-modulating properties .
Properties
Molecular Formula |
C19H17N5O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O/c25-19(18-10-17(23-24-18)14-4-3-8-20-11-14)21-9-7-13-12-22-16-6-2-1-5-15(13)16/h1-6,8,10-12,22H,7,9H2,(H,21,25)(H,23,24) |
InChI Key |
USAFWYSJWUQSHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of Indole-Ethylamine Intermediate
The synthesis begins with 3-acetylindole (1) , which undergoes condensation with ethylenediamine in the presence of sodium cyanoborohydride to yield N-(2-aminoethyl)-1H-indole-3-carboxamide (2) . This step requires anhydrous methanol and a nitrogen atmosphere to prevent oxidation.
Synthesis of Pyrazole-5-Carboxamide
The pyrazole core is formed via cyclocondensation of 3-(pyridin-3-yl)acryloyl chloride (3) with hydrazine hydrate. Subsequent carboxamide formation employs EDCI/HOBt-mediated coupling with the indole-ethylamine intermediate:
Catalytic Systems and Reaction Optimization
Palladium-Catalyzed Cross-Coupling
The pyridine ring is introduced via Suzuki-Miyaura coupling using palladium(II) acetate and SPhos ligand. For example, 3-bromopyridine reacts with pinacol boronate esters under microwave irradiation (100°C, 20 min) to achieve 85% yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrazole rings can be oxidized under specific conditions, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
The compound N-[2-(1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This article explores its applications based on recent findings, including biological activities and potential therapeutic uses.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been synthesized and tested for their efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Antimicrobial Properties
Research has demonstrated that compounds containing the pyrazole and pyridine structures possess antimicrobial activity. In particular, derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest that this compound could be explored further for its potential as an antimicrobial agent .
Neuroprotective Effects
There is emerging evidence that indole derivatives can exert neuroprotective effects. Compounds structurally related to this compound have been studied for their ability to mitigate neurodegeneration in models of diseases such as Alzheimer's and Parkinson's. The proposed mechanisms include modulation of neurotransmitter systems and reduction of oxidative stress .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that certain compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting that this compound may also contribute to reduced inflammation in various models .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated several pyrazole derivatives for anticancer activity against human cancer cell lines. The results indicated that specific modifications to the pyrazole ring enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range. The study highlighted the importance of structural optimization for enhancing biological activity .
Case Study 2: Antimicrobial Testing
In a comprehensive evaluation of antimicrobial activity, researchers synthesized a series of indole-pyrazole derivatives and tested them against clinical strains of bacteria and fungi. The results showed that certain derivatives exhibited potent inhibitory effects, surpassing standard antibiotics in some cases. This underscores the potential for developing new antimicrobial agents based on the structure of this compound .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole carboxamides and indole-ethyl derivatives. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Findings
Anti-Parasitic Activity: The target compound’s indole-ethyl group is critical in analogs like N-[2-(1H-indol-3-yl)ethyl]benzamide, which inhibit melatonin-induced synchronization in Plasmodium falciparum at submicromolar concentrations . Unlike simpler carboxamides (e.g., hexanamide), the pyrazole-pyridine core in the target compound may enhance binding to protozoan enzymes like CYP51 (sterol demethylase), a target for trypanosomiasis therapies .
Structural Determinants of Bioactivity :
- Pyridine vs. Benzene Rings : The pyridin-3-yl group in the target compound may improve solubility and target engagement compared to phenyl-substituted analogs (e.g., AB-CHMFUPPYCA) .
- Indole-Ethyl Pharmacophore : This group is conserved across antiparasitic compounds (e.g., N-[2-(1H-indol-3-yl)ethyl]benzamide ) but absent in psychoactive derivatives like AB-CHMFUPPYCA, suggesting divergent mechanisms .
Diverse Applications :
- Pyrazole carboxamides with oxadiazole (CAS 1251597-96-2) or benzothiazole groups () demonstrate scaffold versatility for kinase inhibition or antimicrobial activity .
- The target compound’s lack of bulky substituents (e.g., cyclohexylmethyl in AB-CHMFUPPYCA) may favor antiparasitic over CNS-related effects .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety linked to a pyridine and a pyrazole structure, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 298.36 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 5.67 |
| HepG2 (Liver) | 7.45 |
| A549 (Lung) | 6.12 |
These values indicate that the compound exhibits selective toxicity towards cancer cells while having minimal effects on non-cancerous cells, suggesting its potential as a targeted anticancer agent .
Anti-inflammatory Activity
The compound also shows promising anti-inflammatory properties. It was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:
| Compound | COX-2 IC50 (µM) | Standard Drug (Celecoxib) IC50 (µM) |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-... | 0.05 | 0.04 |
The results indicate that this compound has comparable efficacy to celecoxib, a well-known COX-2 inhibitor, highlighting its potential for treating inflammatory conditions .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has been investigated for antimicrobial activity. Preliminary studies showed effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
- Anti-inflammatory Mechanism : It likely exerts its anti-inflammatory effects by inhibiting COX enzymes and reducing the production of pro-inflammatory cytokines.
- Antimicrobial Mechanism : The antimicrobial activity may result from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Breast Cancer Model : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Inflammatory Disease Model : In models of acute inflammation induced by carrageenan, treatment with the compound led to a notable decrease in paw edema, demonstrating its potential as an anti-inflammatory agent.
Q & A
Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The compound’s synthesis can be optimized using a 1,5-diarylpyrazole core template, as demonstrated in related analogs. Key steps include:
- Condensation Reactions: Utilize intermediates like 5-phenyl-1-pentanol for functional group introduction (e.g., methoxy or fluorine substituents) .
- Purification: Employ column chromatography with dichloromethane/ethyl acetate gradients to isolate high-purity products (yields ~43–64%) .
- Yield Improvement: Adjust reaction stoichiometry (e.g., 1.1–1.2 eq. of alkylating agents) and optimize reflux conditions (e.g., 4–20 h) .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- 1H NMR/IR Spectroscopy: Identify indole NH (~10–12 ppm), pyrazole protons (~6–8 ppm), and carbonyl stretches (~1650–1700 cm⁻¹) .
- LC-MS: Confirm molecular weight (e.g., expected [M+H]+ ion) and detect impurities (<5%) .
- Elemental Analysis: Validate C, H, N composition (±0.4% theoretical) .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
Methodological Answer:
Focus on modifying key regions:
- P1 Ligand Optimization: Replace pyridine with aminobenzisoxazole to improve target selectivity (e.g., Factor Xa vs. trypsin) .
- P4 Moieties: Introduce polar groups (e.g., hydroxyethyl) to enhance permeability and reduce plasma protein binding .
- Bioisosteric Replacement: Substitute the indole ethyl group with sulfonamide or carbothioamide chains to modulate potency . Validate changes via in vitro assays (IC50 shifts) and pharmacokinetic profiling (oral bioavailability >20%) .
Advanced: What computational approaches are effective for predicting biological activity and target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Factor Xa or CYP51. Prioritize binding poses with hydrogen bonds to catalytic residues (e.g., Ser195 for Factor Xa) .
- PASS Prediction: Screen for potential antitumor or antiparasitic activity based on structural similarity to known inhibitors .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to identify robust interactions .
Advanced: How should researchers evaluate the compound’s potential as a CYP51 inhibitor for antiparasitic applications?
Methodological Answer:
- In Vitro Assays: Measure IC50 against Trypanosoma brucei CYP51 using fluorescence-based demethylation assays (substrate: 7-ethoxycoumarin) .
- Selectivity Screening: Compare inhibition of human CYP3A4/CYP2D6 to ensure >50-fold selectivity .
- Structural Analysis: Align with non-azole inhibitors (e.g., δ7-14-aminomethylenecyclopropyl-dihydrolanosterol) to identify conserved binding motifs .
Advanced: How can contradictory data on biological activity be resolved?
Methodological Answer:
- Cross-Validation: Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based viability) .
- Metabolite Profiling: Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
- Structural Reanalysis: Re-examine crystallographic data (e.g., dihedral angles between pyrazole and aromatic rings) to confirm conformational stability .
Advanced: Which in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Methodological Answer:
- Antithrombotic Models: Use rat arterial thrombosis models to assess efficacy (ED50 < 1 mg/kg) and bleeding risk (tail transection assays) .
- PK Profiling: Conduct cassette dosing in rodents to determine AUC, Cmax, and half-life. Optimize formulations for solubility (e.g., PEG-400/water) .
- Tissue Distribution: Radiolabel the compound (e.g., ³H) to quantify penetration into target organs .
Advanced: What strategies improve solubility and physicochemical properties?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the pyrazole carboxamide to enhance aqueous solubility .
- Salt Formation: Prepare hydrochloride salts to improve crystallinity and dissolution rates .
- Co-Solvent Systems: Use DMSO/PBS (10:90) for in vitro assays to maintain solubility without cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
